molecular formula C16H23N3O3S B2689621 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide CAS No. 1252862-26-2

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide

Cat. No.: B2689621
CAS No.: 1252862-26-2
M. Wt: 337.44
InChI Key: YABMSPQCNNJUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide is a useful research compound. Its molecular formula is C16H23N3O3S and its molecular weight is 337.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: To synthesize this compound, researchers typically start with the thienopyrimidine core. Key intermediates such as 3-butylthieno[3,2-d]pyrimidine-2,4-dione are crucial. The preparation often involves:

    • Alkylation reactions to introduce the butyl group.

    • Subsequent condensation reactions to form the pyrimidine ring. Reaction conditions generally include the use of organic solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) under controlled temperatures ranging from 50°C to 100°C.

  • Industrial Production Methods: Industrial-scale production mirrors the synthetic routes but with optimizations for yield and purity. Large-scale reactions might use automated continuous flow reactors to ensure consistency. Catalysts and protective groups are often employed to streamline the synthesis and reduce impurities.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: It can undergo oxidation reactions at the dioxo groups, forming sulfoxides or sulfones under strong oxidizing conditions (e.g., m-chloroperbenzoic acid).

    • Reduction: Reduction can occur at the carbonyl groups to form alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4).

    • Substitution: The nitrogen atoms in the pyrimidine ring can undergo substitution reactions, particularly nucleophilic substitutions with halogens or other electrophiles.

  • Common Reagents and Conditions:

    • Oxidizing agents: Potassium permanganate, m-chloroperbenzoic acid

    • Reducing agents: Lithium aluminum hydride, sodium borohydride

    • Solvents: DMF, DMSO, THF (tetrahydrofuran)

  • Major Products Formed: The primary products are derivatives of the original compound with modifications at the thienopyrimidine or acetamide groups. For instance, oxidation may lead to sulfoxide derivatives, while reduction could yield alcohol intermediates.

Scientific Research Applications

  • Chemistry: Utilized as a building block for synthesizing other heterocyclic compounds.

  • Biology: Its unique structure lends itself to use in enzyme inhibition studies and as a probe in biochemical assays.

  • Medicine: Investigated for potential therapeutic effects, particularly in antiviral and anticancer research.

  • Industry: Applied in the development of new materials with specialized properties such as conductive polymers.

Mechanism of Action

  • The compound operates by interacting with specific molecular targets, typically proteins or enzymes.

  • Molecular Targets and Pathways Involved:

    • Inhibits particular enzyme activity by binding to the active sites, potentially disrupting metabolic pathways or signaling cascades.

    • The exact mechanism depends on the biological context but often involves the formation of stable complexes with target proteins.

Comparison with Similar Compounds

  • 3-butylthieno[3,2-d]pyrimidine-2,4-dione

  • N,N-diethyl-2-thienylacetamide

Properties

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-4-7-9-18-15(21)14-12(8-10-23-14)19(16(18)22)11-13(20)17(5-2)6-3/h8,10H,4-7,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABMSPQCNNJUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.